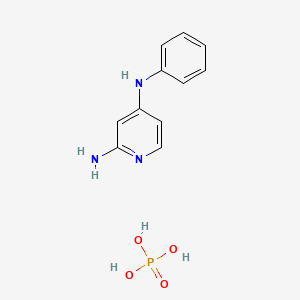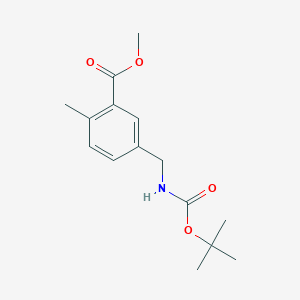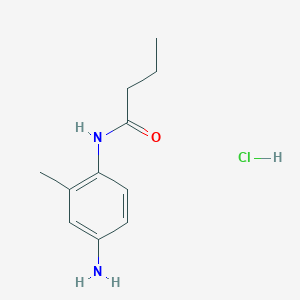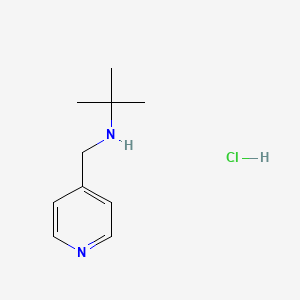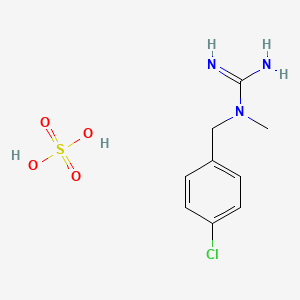![molecular formula C11H20Cl2N2 B3088326 {4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride CAS No. 1185126-47-9](/img/structure/B3088326.png)
{4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride
Übersicht
Beschreibung
“{4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride” is a chemical compound with the CAS Number: 1185126-47-9 . It has a molecular weight of 251.2 and its IUPAC name is N-{4-[(dimethylamino)methyl]benzyl}-N-methylamine dihydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H18N2.2ClH/c1-12-8-10-4-6-11(7-5-10)9-13(2)3;;/h4-7,12H,8-9H2,1-3H3;2*1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound is soluble in water .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
- The compound has been used in the enantioselective synthesis of metabolites of the vasopressin V2 receptor antagonist OPC-31260. This involves lipase-catalyzed transesterification for the preparation of chiral compounds (Matsubara et al., 2000).
Reaction with Secondary Amines
- It participates in reactions with secondary amines, leading to the synthesis of various derivatives. For instance, its reaction with N-benzylmethylamine produces diastereomerically pure compounds, useful in chemoenzymatic conversions (Saotome et al., 2001).
Environmental Applications
- The compound is involved in the control of dimethylamine vapors in the manufacturing process of herbicides, highlighting its significance in environmental pollution control (Arsenijević et al., 2008).
Study of Amine Basicity
- Research on the stereochemistry of β-deuterium isotope effects on amine basicity has utilized this compound. It provides insights into the basicity changes in amines due to deuteration, which is crucial for understanding chemical bonding and reactions (Perrin et al., 2005).
Antimicrobial Activity
- Synthesized derivatives of the compound have shown promising antimicrobial activity against various bacteria and fungi, indicating its potential use in developing new antibacterial and antifungal agents (Ghorab et al., 2017).
Synthesis of Methylamine
- The compound has a role in the synthesis of methylamine, an important organic chemical material, showcasing its industrial significance (Shujian, 2013).
Migration of Methyl Groups
- Studies on the migration of methyl groups between aliphatic amines in water have involved this compound, contributing to a better understanding of disproportionation reactions in organic chemistry (Callahan & Wolfenden, 2003).
Crystallographic Studies
- Crystallographic studies of synthesized derivatives have been conducted to understand their molecular structure and interactions. Such studies are fundamental in the field of material science and drug design (Kurian et al., 2013).
Development of Deuterated Drugs
- The compound plays a role in the synthesis of deuterated methylamine and dimethylamine, crucial for the development of deuterated drugs, which have increased stability and efficacy (Liu, Ren, & Wang, 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[4-[(dimethylamino)methyl]phenyl]-N-methylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.2ClH/c1-12-8-10-4-6-11(7-5-10)9-13(2)3;;/h4-7,12H,8-9H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAPKYHJVNAGSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)CN(C)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




